molecular formula C14H14N2O4 B11656181 5-(4-propoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

5-(4-propoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11656181
M. Wt: 274.27 g/mol
InChI Key: UBKXCWMMMQFXJT-UHFFFAOYSA-N
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Description

5-(4-propoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a propoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-propoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-propoxybenzaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated under reflux to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-propoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

5-(4-propoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-propoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with a methoxy group instead of a propoxy group.

    5-(4-ethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with an ethoxy group instead of a propoxy group.

    5-(4-butoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with a butoxy group instead of a propoxy group.

Uniqueness

The uniqueness of 5-(4-propoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific propoxybenzylidene substitution, which imparts distinct chemical and biological properties compared to its analogs. This unique substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H14N2O4/c1-2-7-20-10-5-3-9(4-6-10)8-11-12(17)15-14(19)16-13(11)18/h3-6,8H,2,7H2,1H3,(H2,15,16,17,18,19)

InChI Key

UBKXCWMMMQFXJT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O

Origin of Product

United States

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